An In-depth Technical Guide to the Physical and Chemical Properties of Dimethylamine
An In-depth Technical Guide to the Physical and Chemical Properties of Dimethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylamine (DMA) is a secondary amine with the chemical formula (CH₃)₂NH. It is a versatile and widely used chemical intermediate in the synthesis of a vast array of products, including pharmaceuticals, agrochemicals, solvents, and rubber additives.[1][2] This guide provides a comprehensive overview of the core physical and chemical properties of dimethylamine, detailed experimental protocols for their determination, and visual representations of key chemical processes.
Physical Properties
Dimethylamine is a colorless, flammable gas at standard temperature and pressure, possessing a characteristic fishy or ammonia-like odor.[3] It is typically supplied as a liquefied compressed gas or in aqueous solutions of various concentrations.[4]
Summary of Physical Properties
The key physical properties of dimethylamine are summarized in the table below for easy reference and comparison.
| Property | Value | Units | Conditions |
| General | |||
| IUPAC Name | N-methylmethanamine | ||
| CAS Number | 124-40-3 | ||
| Molecular Formula | C₂H₇N | ||
| Molecular Weight | 45.08 | g/mol | |
| Appearance | Colorless gas | Standard Temperature and Pressure | |
| Odor | Fishy, ammonia-like | ||
| Thermodynamic Properties | |||
| Boiling Point | 7.0 | °C | at 760 mmHg |
| Melting Point | -93.0 | °C | |
| Flash Point | -6.7 | °C | Closed Cup |
| Autoignition Temperature | 401 | °C | |
| Heat of Vaporization | 23.663 | kJ/mol | at 25 °C |
| Heat of Fusion | 5.945 | kJ/mol | |
| Physical State Properties | |||
| Density (liquid) | 0.680 | g/mL | at 20 °C |
| Vapor Density | 1.55 | (air = 1) | |
| Vapor Pressure | 1277 | mmHg | at 20 °C |
| Solubility & Partitioning | |||
| Solubility in Water | Very soluble | ||
| log P (Octanol-Water Partition Coefficient) | -0.362 | ||
| Other Properties | |||
| pKa of Conjugate Acid ((CH₃)₂NH₂⁺) | 10.73 | ||
| Refractive Index | 1.350 | at 17 °C | |
| Viscosity | 0.186 | cP | at 25 °C |
Chemical Properties and Reactions
Dimethylamine's chemical reactivity is primarily defined by the lone pair of electrons on the nitrogen atom, which imparts basic and nucleophilic characteristics.
Basicity and Acid-Base Reactions
Dimethylamine is a weak base that readily reacts with acids to form dimethylammonium salts.[5] The equilibrium for this reaction in water is shown below:
(CH₃)₂NH + H₂O ⇌ (CH₃)₂NH₂⁺ + OH⁻
The pKa of the conjugate acid, dimethylammonium ((CH₃)₂NH₂⁺), is 10.73, indicating that dimethylamine is a stronger base than ammonia (B1221849).[5]
Caption: Acid-base equilibrium of dimethylamine in water.
Reaction with Nitrous Acid
A key reaction that distinguishes secondary amines like dimethylamine is their reaction with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) and a strong acid. This reaction produces N-nitrosodimethylamine, a yellow oily substance.[6]
(CH₃)₂NH + HONO → (CH₃)₂N-N=O + H₂O
Caption: Reaction of dimethylamine with nitrous acid.
Synthesis of Dimethylamine
Industrially, dimethylamine is produced via the catalytic reaction of methanol (B129727) and ammonia at elevated temperatures and pressures.[7][8] This process also yields monomethylamine and trimethylamine (B31210) as byproducts.
2 CH₃OH + NH₃ → (CH₃)₂NH + 2 H₂O
Experimental Protocols
This section outlines the methodologies for determining some of the key physical and chemical properties of dimethylamine.
Determination of Boiling Point
The boiling point of dimethylamine, being a low-boiling substance, can be accurately determined using a Thiele tube or by simple distillation.
Methodology: Thiele Tube Method
-
Sample Preparation: A small amount of liquid dimethylamine is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil.
-
Heating: The Thiele tube is gently heated, and the temperature is monitored.
-
Observation: As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube. The heat is then removed.
-
Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.
Caption: Workflow for boiling point determination.
Determination of pKa by Potentiometric Titration
The pKa of the dimethylammonium ion can be determined by titrating a solution of dimethylamine with a strong acid.[9][10]
Methodology:
-
Solution Preparation: A known concentration of dimethylamine solution (e.g., 0.1 M) is prepared in deionized water. A standard solution of a strong acid (e.g., 0.1 M HCl) is also prepared.
-
Titration Setup: A calibrated pH meter is immersed in the dimethylamine solution, which is stirred continuously. The strong acid is added in small, known increments from a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the acid, allowing the solution to equilibrate.
-
Data Analysis: A titration curve is constructed by plotting the pH versus the volume of acid added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.
Spectroscopic Analysis
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for identifying the functional groups present in dimethylamine.
Methodology:
-
Sample Preparation: For gaseous dimethylamine, a gas cell is used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum: A background spectrum of the empty gas cell or salt plates is recorded.
-
Sample Spectrum: The sample is introduced into the gas cell or placed on the salt plate, and the spectrum is recorded.
-
Data Analysis: The characteristic absorption bands are identified. For dimethylamine, key absorptions include N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), and C-N stretching (around 1020-1250 cm⁻¹).[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the dimethylamine molecule.
Methodology:
-
Sample Preparation: A solution of dimethylamine is prepared in a deuterated solvent (e.g., D₂O or CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.
-
Data Analysis:
Chromatographic Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like dimethylamine.[14][15]
Methodology:
-
Sample Preparation: Gaseous samples can be directly injected. Liquid samples are typically diluted in a suitable solvent.
-
GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for amines). The oven temperature is programmed to separate the components of the sample.
-
MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented.
-
Data Analysis: The mass spectrum of the eluting peak corresponding to dimethylamine is compared to a reference library for positive identification. Quantification can be achieved using calibration standards.
Safety and Handling
Dimethylamine is a flammable and corrosive substance that requires careful handling in a well-ventilated area, preferably a fume hood.[16][17] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[4] It is incompatible with strong oxidizing agents, acids, and certain metals.[16]
Conclusion
This technical guide has provided a detailed overview of the essential physical and chemical properties of dimethylamine. The inclusion of experimental protocols and visual diagrams aims to equip researchers, scientists, and drug development professionals with the necessary information for the safe and effective handling and utilization of this important chemical compound. A thorough understanding of its properties is crucial for its application in research and development, ensuring both safety and successful experimental outcomes.
References
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- 6. Video: 2° Amines to N-Nitrosamines: Reaction with NaNO2 [jove.com]
- 7. US5773659A - Process for producing dimethylamine - Google Patents [patents.google.com]
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- 9. 3.2. pKa Analysis [bio-protocol.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. infrared spectrum of dimethylamine C2H7N CH3NHCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. Dimethylamine hydrochloride(506-59-2) 1H NMR [m.chemicalbook.com]
- 13. 13C nmr spectrum of dimethylamine C2H7N CH3NHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylmethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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